Sodium DL-3-hydroxybutyrate-1,3-13C2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

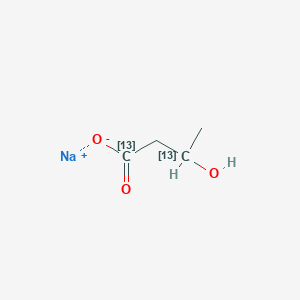

Sodium DL-3-hydroxybutyrate-1,3-13C2 is a useful research compound. Its molecular formula is C4H7NaO3 and its molecular weight is 128.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Research

Sodium DL-3-hydroxybutyrate-1,3-13C2 is primarily utilized in metabolic research to study ketone body metabolism and its implications in various physiological and pathological conditions.

Key Applications:

- Energy Metabolism Studies: The compound is used to investigate the role of ketone bodies as an energy source in conditions such as fasting, exercise, and metabolic disorders. Researchers utilize techniques like magnetic resonance spectroscopy (MRS) to monitor the conversion of 13C-labeled substrates into metabolic products .

- Clinical Trials: Sodium DL-3-OHB has been investigated in clinical settings for its potential therapeutic effects in conditions such as heart failure and neuro-metabolic disorders. For instance, a study highlighted its use in patients with multiple acyl-CoA dehydrogenase deficiency (MADD), where it facilitated recovery from acute neurological and cardiac compromise .

Neuro-Metabolic Disorders

The compound has shown promise in treating inherited metabolic disorders characterized by impaired ketone body synthesis.

Case Studies:

- A systematic review documented the successful application of S DL-3-OHB in three patients suffering from acute metabolic decompensation due to MADD. Intensive therapy with this compound resulted in rapid recovery from severe neurological symptoms .

Cancer Research

Recent studies have explored the use of hyperpolarized 13C-acetoacetate (derived from sodium DL-3-hydroxybutyrate) as a biomarker for monitoring mitochondrial redox states in cancerous tissues. This approach allows researchers to non-invasively assess metabolic alterations associated with tumors .

Table 1: Summary of Case Studies Involving Sodium DL-3-Hydroxybutyrate

Analyse Chemischer Reaktionen

Metabolic Pathways and Oxidation Reactions

Sodium DL-3-hydroxybutyrate-1,3-13C2 participates in ketone body metabolism, serving as a substrate for energy production. Key reactions include:

Oxidation to Acetoacetate

3-Hydroxybutyrate dehydrogenase catalyzes the conversion of 3-hydroxybutyrate to acetoacetate in the mitochondria, a critical step in ketolysis . This reaction is reversible and pH-dependent, with acetoacetate further decarboxylating to acetone.

Mitochondrial Metabolism

In cardiac and neurological tissues, the compound is oxidized via the citric acid cycle, enhancing ATP production during metabolic stress. Studies in heart failure models demonstrate improved bioenergetic thermodynamics when 3-hydroxybutyrate is utilized .

Enzymatic Reactions in Mitochondrial Metabolism

The compound’s role in mitochondrial metabolism involves:

-

Electron Transport Chain Integration : Oxidation of 3-hydroxybutyrate generates NADH, which enters the electron transport chain to produce ATP .

-

Redox Regulation : The compound’s conversion to acetoacetate modulates cellular redox states, particularly in conditions of energy deficit .

Example Reaction Mechanism

3-Hydroxybutyrate3-Hydroxybutyrate dehydrogenaseAcetoacetate+NADH

This reaction is central to ketolysis and is critical in tissues like the brain and heart during fasting or metabolic dysfunction .

Hyperpolarized 13C NMR

-

Substrate Tracking : The labeled carbons allow real-time monitoring of metabolic fate in vivo, such as conversion to acetoacetate or incorporation into biomass .

-

Dynamic Imaging : In cancer research, hyperpolarized this compound reveals tumor metabolism, including ketolysis rates .

Mass Spectrometry

Stable-isotope resolution mass spectrometry (SIRM) quantifies isotopic enrichment in downstream metabolites, enabling precise flux analysis .

Biological Efficacy in Cardiac Arrest Models

| Parameter | Control Group | Ketone Group |

|---|---|---|

| Plasma Sodium | ~101 mmol/L | Significantly higher |

| Osmolarity | ~266 mOsm/L | Higher |

| Cardiac Output | ~4.8 L/min | ~5.8 L/min |

Therapeutic Use in Metabolic Disorders

In cases of carnitine transport deficiencies (e.g., CACTD, CPT2D), this compound bypasses defective ketogenesis, restoring energy delivery to critical organs .

This compound’s unique isotopic labeling and metabolic role make it a valuable tool in both basic research and clinical applications, particularly in studying energy metabolism under stress or dysfunction.

Eigenschaften

CAS-Nummer |

287389-34-8 |

|---|---|

Molekularformel |

C4H7NaO3 |

Molekulargewicht |

128.07 g/mol |

IUPAC-Name |

sodium;3-hydroxy(1,3-13C2)butanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i3+1,4+1; |

InChI-Schlüssel |

NBPUSGBJDWCHKC-ZPGUIXIESA-M |

SMILES |

CC(CC(=O)[O-])O.[Na+] |

Isomerische SMILES |

C[13CH](C[13C](=O)[O-])O.[Na+] |

Kanonische SMILES |

CC(CC(=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.